molecular formula C7H10Cl2F2N2O B8228236 (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride

(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride

Cat. No.: B8228236
M. Wt: 247.07 g/mol
InChI Key: SWXCTUQPWZVHKY-ILKKLZGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with two fluorine atoms and an amino alcohol moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-difluoropyridine.

    Nucleophilic Substitution: The pyridine ring undergoes nucleophilic substitution with an appropriate amino alcohol precursor.

    Resolution: The resulting racemic mixture is resolved to obtain the ®-enantiomer.

    Salt Formation: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets. The amino alcohol moiety can form hydrogen bonds with proteins or enzymes, affecting their activity. The fluorine atoms on the pyridine ring can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-difluoropyridine
  • 3,5-Difluoropyridin-2-yl)methanol
  • Piperidine derivatives

Uniqueness

®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of an amino alcohol moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2R)-2-amino-2-(3,5-difluoropyridin-2-yl)ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O.2ClH/c8-4-1-5(9)7(11-2-4)6(10)3-12;;/h1-2,6,12H,3,10H2;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXCTUQPWZVHKY-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(CO)N)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1F)[C@H](CO)N)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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